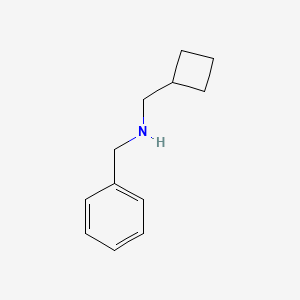

N-benzyl-1-cyclobutylmethanamine

描述

Compound Nomenclature and Identification

The precise identification of a chemical compound is crucial for scientific discourse and research. N-benzyl-1-cyclobutylmethanamine is identified through its systematic name, CAS Registry Number, molecular formula and weight, and its structural representation.

The systematic name for this compound, following IUPAC nomenclature, is this compound. Other synonyms include (cyclobutylmethyl)benzylamine, benzyl(cyclobutylmethyl)amine, and N-(cyclobutylmethyl)(phenyl)methanamine. chemblink.com

The Chemical Abstracts Service (CAS) has assigned the registry number 356539-83-8 to this compound. chemblink.combldpharm.comchembk.com This unique identifier is used globally to provide a definitive, computer-readable identity for the compound.

The molecular formula of this compound is C12H17N. chemblink.combldpharm.comchembk.com This indicates that each molecule is composed of 12 carbon atoms, 17 hydrogen atoms, and one nitrogen atom. The molecular weight of the compound is 175.27 g/mol . chemblink.combldpharm.comchembk.com

The structure of this compound can be represented by the SMILES (Simplified Molecular-Input Line-Entry System) notation: c1c(cccc1)CNCC2CCC2. chemblink.com This notation provides a linear string of characters that describes the atomic and bond structure of the molecule.

| Identifier | Value |

|---|---|

| Systematic Name | This compound |

| CAS Registry Number | 356539-83-8 |

| Molecular Formula | C12H17N |

| Molecular Weight | 175.27 g/mol |

| SMILES Notation | c1c(cccc1)CNCC2CCC2 |

Research Significance and Context within Amine Chemistry

This compound belongs to the broader class of benzylamines, which are organic compounds containing a benzyl (B1604629) group attached to a nitrogen atom. Benzylamines are significant in medicinal chemistry and materials science. For instance, some N-benzylamine derivatives have been investigated for their potential as enzyme inhibitors, such as in the context of Alzheimer's disease research. mdpi.com The synthesis of various substituted benzylamines is a continuous area of research, with studies exploring their potential biological activities. nih.gov

The presence of a cyclobutane (B1203170) ring in this compound is also noteworthy. Cyclobutane-containing molecules are increasingly utilized in medicinal chemistry to explore unique structural and biological properties. nih.gov The rigid, puckered nature of the cyclobutane ring can confer specific conformational constraints on a molecule, which can be advantageous in designing compounds that interact with biological targets.

While specific research findings on this compound itself are not extensively detailed in publicly available literature, its structural motifs—the benzylamine (B48309) and the cyclobutane ring—are well-established pharmacophores. The combination of these two groups suggests that this compound could serve as a building block or a scaffold for the synthesis of more complex molecules with potential applications in various fields of chemical and pharmaceutical research. The study of such compounds contributes to the broader understanding of structure-activity relationships in the vast landscape of amine chemistry.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-benzyl-1-cyclobutylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-12/h1-3,5-6,12-13H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZDZPJDYKHZJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364129 | |

| Record name | N-benzyl-1-cyclobutylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356539-83-8 | |

| Record name | N-benzyl-1-cyclobutylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations Involving N Benzyl 1 Cyclobutylmethanamine

Direct Synthesis Routes for N-benzyl-1-cyclobutylmethanamine

The synthesis of this compound, a secondary amine, is most efficiently achieved through established methods of C-N bond formation, primarily reductive amination.

Precursor Identification and Elaboration

The logical precursors for the construction of this compound are a carbonyl compound and a primary amine. The two primary retrosynthetic disconnections point to two sets of readily available starting materials:

Route A: Cyclobutanecarbaldehyde and Benzylamine (B48309)

Route B: Benzaldehyde and Cyclobutylmethanamine (B1581762)

Both routes are viable, with the choice often depending on the commercial availability and cost of the precursors. Benzylamine is a common reagent produced industrially by reacting benzyl (B1604629) chloride with ammonia or by the reductive amination of benzaldehyde. wikipedia.org Cyclobutylmethanamine is also commercially available, though typically derived from the reduction of cyclobutanecarbonitrile.

| Route | Cyclobutyl Source | Benzyl Source |

| A | Cyclobutanecarbaldehyde | Benzylamine |

| B | Cyclobutylmethanamine | Benzaldehyde |

Established Reaction Pathways for Amine Formation

Reductive amination stands as the most prominent and widely used method for synthesizing secondary amines like this compound from an aldehyde or ketone. byu.edupearson.com This one-pot process involves two key steps:

Imine Formation: The carbonyl group (of either cyclobutanecarbaldehyde or benzaldehyde) reacts with the primary amine (benzylamine or cyclobutylmethanamine, respectively) to form a Schiff base, also known as an imine intermediate. This is a condensation reaction where a molecule of water is eliminated. wikipedia.orggoogle.com

Reduction: The C=N double bond of the in situ-generated imine is then reduced to a C-N single bond. This reduction is carried out using a variety of reducing agents. byu.edu

Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (STAB). byu.eduresearchgate.net Catalytic hydrogenation over a metal catalyst such as palladium or Raney nickel is also an effective method. wikipedia.org The choice of reducing agent can be critical; for instance, sodium cyanoborohydride is effective under mildly acidic conditions which can favor imine formation, but it generates toxic byproducts. byu.edu Milder reagents like benzylamine-borane complexes have also been developed as effective reducing agents for this purpose. byu.edu

Synthesis of Analogues and Derivatives Incorporating the N-Benzylamine Moiety

The structural components of this compound are valuable in the synthesis of more complex molecules. The N-benzylamine group can act as a key nucleophile or directing group, while the cyclobutyl moiety introduces a strained, non-planar aliphatic ring.

Asymmetric Aza-Michael Addition Methodologies

The aza-Michael reaction, or the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental C-N bond-forming reaction. nih.govacs.org Benzylamine is frequently used as the nitrogen source in these reactions to synthesize β-amino esters and ketones. researchgate.netmdpi.com

The reaction involves the 1,4-addition of the amine to a Michael acceptor, such as an enone or an unsaturated ester. mdpi.com While the reaction can proceed without a catalyst, bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are often used to promote it. mdpi.com A significant area of research focuses on rendering this reaction asymmetric through the use of chiral organocatalysts, such as those derived from cinchona alkaloids, to produce optically active β-amino compounds. nih.govnih.gov

| Component | Function | Example |

| Michael Donor | Nitrogen Nucleophile | Benzylamine |

| Michael Acceptor | Electrophilic Alkene | Methyl Acrylate, Alkyl Vinyl Ketones nih.gov |

| Catalyst (Optional) | Rate Acceleration / Asymmetry | DBU mdpi.com, Chiral Thioureas, Cinchona Alkaloids nih.gov |

Barton Decarboxylation Approaches

The Barton decarboxylation is a radical-based method for removing a carboxylic acid functional group, replacing it with a hydrogen atom or another functional group. wikipedia.org This reaction is not a direct method for synthesizing amines but can be applied to derivatives containing an N-benzylamine moiety to achieve further structural modifications. For instance, an N-protected amino acid containing the this compound framework could undergo this transformation.

The process involves two main stages:

Formation of a Barton Ester: The carboxylic acid is first converted into a thiohydroxamate ester, typically by reacting it with N-hydroxy-2-thiopyridone. wikipedia.orgjk-sci.com

Radical Decarboxylation: The Barton ester is then heated or irradiated in the presence of a radical initiator (like AIBN) and a hydrogen atom donor (such as tributyltin hydride or tertiary thiols). wikipedia.orgrsc.org The reaction proceeds via a carboxyl radical, which loses CO₂ to form an alkyl radical that is subsequently quenched. wikipedia.org

This methodology allows for the reductive removal of a carboxyl group under relatively mild, non-ionic conditions. rsc.orgwikipedia.org

| Reagent Type | Function | Example Reagents |

| Ester Formation | Activates Carboxylic Acid | N-hydroxy-2-thiopyridone, DCC, DMAP jk-sci.com |

| Radical Initiator | Initiates Radical Chain | Azobisisobutyronitrile (AIBN) jk-sci.com |

| Hydrogen Donor | Quenches Alkyl Radical | Tributyltin Hydride, Phenylsilane, Tertiary Thiols wikipedia.org |

Mannich Reaction-Based Pathways for Cyclobutyl Amine Derivatives

The Mannich reaction is a three-component condensation reaction that forms a β-amino carbonyl compound, known as a Mannich base. wikipedia.orgias.ac.in It is a powerful tool for introducing an aminoalkyl group into a molecule. ias.ac.in Benzylamine, as a primary amine, can be a key component in this reaction. nih.gov

To generate a cyclobutyl amine derivative, the reaction would typically involve:

An amine : Benzylamine.

A non-enolizable aldehyde : Commonly formaldehyde.

An active hydrogen compound : A ketone or aldehyde with an α-hydrogen, such as cyclobutanone. rsc.org

The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile and is attacked by the enol form of the ketone (cyclobutanone). wikipedia.orgnih.gov This pathway provides direct access to β-amino ketones containing both the N-benzyl and cyclobutyl motifs, which are valuable scaffolds in medicinal chemistry. ias.ac.inrsc.org

| Component | Role in Reaction | Example for Cyclobutyl Derivative |

| Amine | Forms Iminium Ion | Benzylamine |

| Aldehyde | Forms Iminium Ion | Formaldehyde |

| Active Hydrogen Compound | Carbon Nucleophile (Enol/Enolate) | Cyclobutanone rsc.org |

Asymmetric Hydrogenation of Imines for Chiral Amine Synthesis

The asymmetric hydrogenation of imines is a powerful and direct method for the synthesis of chiral amines, which are valuable building blocks in the pharmaceutical and chemical industries. This transformation typically involves the use of a chiral transition metal catalyst to stereoselectively reduce the C=N double bond of a prochiral imine.

While specific studies on the asymmetric hydrogenation of the imine precursor to this compound are not extensively documented, the general principles can be applied. The synthesis would involve the preparation of the corresponding imine, N-(cyclobutylmethylene)benzenemethanamine, from cyclobutanecarboxaldehyde (B128957) and benzylamine. Subsequent asymmetric hydrogenation, catalyzed by a chiral complex of a transition metal such as iridium, rhodium, or ruthenium, would yield the chiral amine. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

For analogous substrates, various catalytic systems have proven effective. For instance, iridium complexes with chiral phosphine ligands are widely used for the asymmetric hydrogenation of N-aryl and N-alkyl imines. The success of the reaction often depends on the steric and electronic properties of both the imine substrate and the chiral ligand.

Table 1: Representative Catalysts for Asymmetric Hydrogenation of Imines

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| [Ir(COD)Cl]₂ / (R)-BINAP | N-Aryl Imines | Up to 99% | General Knowledge |

| Rh(COD)₂BF₄ / (R,R)-Me-DuPhos | N-Acetyl Imines | Up to 98% | General Knowledge |

| RuCl₂[(R)-BINAP][(R)-daipen] | N-Alkyl Imines | Up to 97% | General Knowledge |

Note: The data in this table is representative of asymmetric imine hydrogenation and not specific to this compound.

Imine Condensation-Isoaromatization Strategies for Substituted Anilines

A notable strategy for the synthesis of N-substituted anilines involves a sequence of imine condensation followed by isoaromatization. libretexts.orgbeilstein-journals.orgnih.govresearchgate.netnih.gov A recently developed method describes a catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines. libretexts.orgbeilstein-journals.orgnih.govresearchgate.netnih.gov This reaction proceeds through a sequential imine condensation–isoaromatization pathway, yielding a variety of aniline (B41778) derivatives in acceptable to high yields. libretexts.orgresearchgate.netnih.gov The operational simplicity and mild reaction conditions make this an attractive approach. libretexts.orgresearchgate.netnih.gov

The process begins with the reaction of an (E)-2-arylidene-3-cyclohexenone with a primary amine, such as benzylamine, to form a cyclohexenylimine intermediate. nih.gov This is followed by an isoaromatization step, which involves imine–enamine tautomerization and an exocyclic double bond shift to form the stable aniline product. nih.gov This methodology provides an alternative to traditional methods for constructing anilines. libretexts.org

Table 2: Synthesis of 2-benzyl N-substituted Anilines via Imine Condensation-Isoaromatization

| Entry | (E)-2-arylidene-3-cyclohexenone | Primary Amine | Product | Yield (%) |

| 1 | 2-Benzylidene-3-cyclohexenone | Benzylamine | N,2-Dibenzylaniline | 82 |

| 2 | 2-(4-Methylbenzylidene)-3-cyclohexenone | Benzylamine | N-Benzyl-2-(4-methylbenzyl)aniline | 75 |

| 3 | 2-(4-Methoxybenzylidene)-3-cyclohexenone | Benzylamine | N-Benzyl-2-(4-methoxybenzyl)aniline | 78 |

| 4 | 2-Benzylidene-3-cyclohexenone | 4-Methoxybenzylamine | N-(4-Methoxybenzyl)-2-benzylaniline | 80 |

Source: Adapted from recent literature on catalyst-free synthesis of substituted anilines. libretexts.orgnih.govresearchgate.netnih.gov

Strategic Application of N-Benzyl Protecting Groups in Organic Synthesis

The benzyl group is a commonly employed protecting group for amines in organic synthesis due to its stability under a wide range of reaction conditions and the various methods available for its removal.

Introduction of N-Benzyl Protecting Groups via Alkylation

The N-benzyl group can be readily introduced onto a primary amine, such as 1-cyclobutylmethanamine, through nucleophilic substitution with a benzyl halide. ucalgary.cawikipedia.orgorgsyn.org This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Common bases include potassium carbonate or triethylamine. orgsyn.org The reaction involves the nucleophilic attack of the amine's lone pair of electrons on the benzylic carbon of the benzyl halide, displacing the halide ion. ucalgary.ca

A general procedure for the N-benzylation of a primary amine is as follows: The primary amine is dissolved in a suitable solvent, such as acetonitrile (B52724) or dimethylformamide. A base, such as potassium carbonate, is added, followed by the dropwise addition of benzyl bromide or benzyl chloride. orgsyn.org The reaction mixture is then stirred, often at an elevated temperature, until the starting amine is consumed.

It is important to note that the direct alkylation of primary amines can sometimes lead to overalkylation, resulting in the formation of the tertiary amine (N,N-dibenzyl-1-cyclobutylmethanamine) and even a quaternary ammonium (B1175870) salt. masterorganicchemistry.comlibretexts.org Careful control of reaction conditions, such as the stoichiometry of the reactants, can help to minimize these side products. usf.edu

Deprotection Strategies for N-Benzyl Groups (e.g., Catalytic Hydrogenation)

A widely used and generally efficient method for the removal of an N-benzyl group is catalytic hydrogenation. nih.govsciencemadness.org This method involves the reaction of the N-benzylated amine with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). nih.govmdma.ch The reaction is usually carried out in a protic solvent such as methanol or ethanol (B145695). The process involves the hydrogenolysis of the carbon-nitrogen bond, yielding the deprotected primary or secondary amine and toluene as a byproduct.

One of the challenges with this method is that the amine product can sometimes poison the palladium catalyst, slowing down the reaction. nih.govsciencemadness.org To mitigate this, the reaction is sometimes performed in the presence of an acid to form the ammonium salt of the product. sciencemadness.org

An alternative to using hydrogen gas is catalytic transfer hydrogenation. mdma.ch In this procedure, a hydrogen donor, such as ammonium formate or formic acid, is used in conjunction with the Pd/C catalyst. mdma.ch This method avoids the need for specialized high-pressure hydrogenation equipment. For instance, a mixture of the N-benzyl compound, 10% Pd-C, and anhydrous ammonium formate in methanol can be refluxed to achieve debenzylation. mdma.ch

More recently, the use of mixed catalyst systems, such as palladium on carbon combined with niobic acid on carbon (Nb₂O₅/C), has been shown to facilitate the hydrogenative deprotection of N-benzyl groups under milder conditions. nih.gov

Table 3: Common Conditions for N-Debenzylation

| Method | Catalyst | Hydrogen Source | Solvent | Key Features |

| Catalytic Hydrogenation | 10% Pd/C | H₂ (gas) | Methanol or Ethanol | Widely used, can require pressure. nih.govmdma.ch |

| Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | Methanol | Avoids the use of H₂ gas. mdma.ch |

| Mixed Catalyst Hydrogenation | Pd/C and Nb₂O₅/C | H₂ (gas) | Methanol | More efficient under milder conditions. nih.gov |

Derivatization Reactions for Analytical and Functional Purposes

The amine functionality in this compound allows for a variety of derivatization reactions, which can be used for analytical purposes or to modify the compound's properties for specific applications.

Alkylation and Arylation Reactions of Amine Functionalities

The secondary amine in this compound is nucleophilic and can undergo further alkylation reactions with alkyl halides. libretexts.org However, as with the initial benzylation of the primary amine, this reaction can be difficult to control and may lead to the formation of a quaternary ammonium salt if a tertiary amine is treated with an excess of a reactive alkyl halide like methyl iodide. masterorganicchemistry.com

For the introduction of an aryl group onto the nitrogen atom, the Buchwald-Hartwig amination is a powerful and widely used method. libretexts.orgwikipedia.orgorganic-chemistry.orgacsgcipr.org This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an amine and an aryl halide or triflate. wikipedia.org The reaction typically employs a palladium catalyst in conjunction with a specialized phosphine ligand and a base. libretexts.orgwikipedia.org This methodology has a broad substrate scope and is tolerant of many functional groups. wikipedia.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally reductive elimination to yield the N-arylated product and regenerate the catalyst. libretexts.org

Table 4: Overview of N-Alkylation and N-Arylation Reactions

| Reaction | Reagents | Catalyst/Conditions | Product Type | Key Considerations |

| N-Alkylation | Alkyl Halide | Base (e.g., K₂CO₃) | Tertiary Amine | Risk of overalkylation to quaternary ammonium salt. masterorganicchemistry.comlibretexts.org |

| N-Arylation (Buchwald-Hartwig) | Aryl Halide or Triflate | Pd Catalyst, Phosphine Ligand, Base | N-Aryl-N-benzyl-1-cyclobutylmethanamine | Broad scope, good functional group tolerance. libretexts.orgwikipedia.org |

Benzylation of Related Amine and Alcohol Substrates

The synthesis of this compound can be achieved through standard organic chemistry transformations, including the benzylation of a primary amine or the reductive amination of an aldehyde. Similarly, related alcohol substrates can undergo benzylation to form benzyl ethers, a common protecting group strategy in organic synthesis.

One of the most direct methods for the synthesis of this compound is the N-alkylation of cyclobutylmethanamine with a benzyl halide, such as benzyl bromide or benzyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The choice of base and solvent can influence the reaction rate and yield.

Another prevalent method is reductive amination . This two-step, one-pot process involves the reaction of cyclobutanecarboxaldehyde with benzylamine to form an intermediate imine, which is then reduced in situ to the target secondary amine. byu.edu Various reducing agents can be employed, with sodium borohydride and its derivatives being common choices. researchgate.net An iron-based Lewis acid catalyst, Aquivion®-Fe, has been shown to promote imine formation in such reactions. researchgate.net

The benzylation of the related alcohol substrate, cyclobutylmethanol, proceeds via a Williamson ether synthesis to form cyclobutylmethyl benzyl ether. This reaction typically involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from a benzyl halide. nih.gov The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) being commonly used. nih.gov It is important to note that the use of NaH in DMF can sometimes lead to the formation of byproducts originating from the solvent. nih.gov

Below is a data table summarizing representative conditions for these transformations based on analogous reactions.

| Transformation | Substrates | Reagents & Conditions | Product | Analogous Yield |

|---|---|---|---|---|

| N-Alkylation | Cyclobutylmethanamine, Benzyl bromide | Base (e.g., K2CO3 or Et3N), Solvent (e.g., DMF), Room Temperature | This compound | Good to Excellent rsc.org |

| Reductive Amination | Cyclobutanecarboxaldehyde, Benzylamine | Reducing Agent (e.g., NaBH4), Lewis Acid Catalyst (optional), Solvent (e.g., Methanol), 40 °C then Room Temperature | This compound | 72-96% researchgate.net |

| O-Benzylation | Cyclobutylmethanol, Benzyl bromide | NaH, Solvent (e.g., DMF or THF), 0 °C to Room Temperature | Cyclobutylmethyl benzyl ether | High nih.gov |

Functional Group Modification for Enhanced Chemical Properties

Once synthesized, this compound can undergo various chemical transformations to modify its structure and, consequently, its chemical and biological properties. These modifications can target the secondary amine, the aromatic ring, or the cyclobutyl moiety.

N-Acylation: The secondary amine of this compound can be readily acylated to form amides. For instance, reaction with benzoyl chloride in the presence of a base would yield N-benzyl-N-(cyclobutylmethyl)benzamide. This transformation is significant as N-substituted benzamide derivatives have been evaluated as potential antitumor agents. nih.gov The introduction of an acyl group can alter the compound's polarity, hydrogen bonding capability, and metabolic stability.

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. Palladium-catalyzed C(sp³)–H arylation of N-Boc protected benzylalkylamines has been demonstrated, allowing for the introduction of aryl groups at the benzylic position. nih.gov This reaction provides a pathway to diarylmethylamines, which are core structures in many pharmaceuticals. nih.gov Similarly, palladium-catalyzed arylation of tertiary C-H bonds in cyclobutylmethyl ketones has been achieved using transient directing groups, suggesting that the cyclobutyl moiety could also be a target for such modifications. nih.gov

Synthesis of Derivatives with Enhanced Biological Activity: The scaffold of this compound can be incorporated into more complex molecules to enhance its biological properties. For example, novel benzylamine derivatives have been synthesized and evaluated for their anti-Mycobacterium tuberculosis activity. openmedicinalchemistryjournal.com These derivatives often feature substitutions on the benzyl ring, which can modulate the compound's activity. openmedicinalchemistryjournal.com The synthesis of such derivatives allows for the exploration of structure-activity relationships (SAR) to optimize for a desired biological effect.

The following table presents examples of functional group modifications and the potential enhanced properties of the resulting derivatives.

| Modification Type | Reactant | Reagents & Conditions | Product Class | Potential Enhanced Property |

|---|---|---|---|---|

| N-Acylation | This compound | Acyl chloride (e.g., Benzoyl chloride), Base | N-substituted amides | Modified polarity, potential antitumor activity nih.gov |

| Benzylic C-H Arylation (on N-Boc protected amine) | N-Boc-N-benzyl-1-cyclobutylmethanamine | Aryl halide, Palladium catalyst, Base | N-Boc-N-(aryl(cyclobutylmethyl)methyl)amines | Access to pharmacologically relevant diarylmethylamines nih.gov |

| Aromatic Ring Substitution | This compound | Various electrophilic aromatic substitution reagents | Substituted benzylamine derivatives | Modulated biological activity (e.g., anti-tuberculosis) openmedicinalchemistryjournal.com |

Reaction Mechanisms and Mechanistic Investigations

Nucleophilic Substitution Mechanisms

Nucleophilic substitution reactions at the carbon atoms adjacent to the nitrogen are fundamental transformations for amines. For N-benzyl-1-cyclobutylmethanamine, these reactions can theoretically proceed via either unimolecular (SN1) or bimolecular (SN2) pathways, depending on the reaction conditions and the structure of the substrate.

The SN1 mechanism involves a stepwise process where the rate-determining step is the formation of a carbocation intermediate after the departure of a leaving group. masterorganicchemistry.comopenstax.org For this reaction to occur with this compound, the amine itself or one of its substituents would need to act as a leaving group, typically after protonation of the nitrogen. The reaction's feasibility is highly dependent on the stability of the resulting carbocation.

Two primary carbocations could be formed from this substrate:

Benzylic Carbocation : Loss of the cyclobutylmethanamine (B1581762) group from the benzylic carbon would generate a benzyl (B1604629) carbocation. This intermediate is significantly stabilized by resonance, as the positive charge is delocalized over the aromatic ring. libretexts.org This stabilization makes the benzylic position a plausible site for SN1 reactions.

Cyclobutylcarbinyl Carbocation : Loss of the benzylamine (B48309) group from the cyclobutylcarbinyl carbon would form a primary cyclobutylcarbinyl carbocation. Primary carbocations are inherently unstable. Furthermore, cyclobutyl and cyclopropylcarbinyl systems are known to undergo rapid rearrangement to form more stable structures, complicating potential reaction outcomes. researchgate.net

Table 1: Comparison of Potential SN1 and SN2 Reaction Characteristics for this compound

| Feature | SN1 Pathway | SN2 Pathway |

| Mechanism | Stepwise (Carbocation intermediate) | Concerted (Single step) |

| Rate Law | Unimolecular: Rate = k[Substrate] | Bimolecular: Rate = k[Substrate][Nucleophile] |

| Favored Substrate | Benzylic position (stable carbocation) | Benzylic > Cyclobutylcarbinyl (less steric hindrance) |

| Stereochemistry | Mixture of retention and inversion | Inversion of configuration |

| Nucleophile | Weak nucleophile is sufficient | Requires a strong nucleophile |

| Leaving Group | Good leaving group required | Good leaving group required |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

The SN2 mechanism is a single, concerted step where a nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group. wikipedia.org This "backside attack" dictates the stereochemistry of the reaction, resulting in a predictable inversion of configuration at the reaction center, an effect known as Walden inversion. wikipedia.orgmasterorganicchemistry.com

The kinetics of SN2 reactions are bimolecular, meaning the rate depends on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.comresearchgate.netepa.gov The reaction rate is highly sensitive to steric hindrance at the reaction center. For this compound, the benzylic carbon is less sterically hindered than a typical secondary carbon, and the cyclobutylcarbinyl carbon is primary. However, the bulky cyclobutyl group could still influence the accessibility of the adjacent carbon. Generally, SN2 reactions are fastest for methyl and primary substrates and slowest for tertiary ones due to steric blocking. masterorganicchemistry.com Studies on the reactions of substituted benzylamines with benzyl bromide confirm that these reactions proceed via an SN2-type mechanism. researchgate.netepa.gov

Oxidative Transformations

The oxidation of amines is a critical reaction in both synthetic chemistry and biological metabolism. For this compound, oxidation is expected to be primarily catalyzed by enzymes such as cytochrome P450.

Cytochrome P450 (P450) enzymes are a family of heme-containing monooxygenases that catalyze the oxidation of a vast array of substrates, including secondary amines. worldscientific.comresearchgate.netyoutube.com The active oxidant in the P450 catalytic cycle is a highly reactive iron-oxo species, often referred to as Compound I. youtube.comacs.org Research on structurally related compounds, such as N-benzyl-N-cyclopropylamine and N-cyclobutyl benzylamines, provides significant insight into the likely metabolic fate of this compound. nih.govresearchgate.netconsensus.app These studies indicate that P450-catalyzed oxidation is a major transformation pathway, leading primarily to N-dealkylation.

The mechanism of P450-catalyzed amine oxidation has been a subject of considerable study, with two main proposed pathways: single electron transfer (SET) and hydrogen atom transfer (HAT). nih.govtandfonline.com

Single Electron Transfer (SET) : This pathway involves the transfer of an electron from the amine nitrogen to the P450 active site, forming an aminium radical cation. nih.govtandfonline.com

Hydrogen Atom Transfer (HAT) : This pathway involves the abstraction of a hydrogen atom (a proton and an electron) by the iron-oxo species from either a C-H or N-H bond. youtube.com

While evidence for SET exists, particularly for peroxidases, recent studies on the P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine strongly favor a HAT mechanism. nih.govconsensus.app This mechanism avoids the formation of an aminium radical cation and instead proceeds via the abstraction of a hydrogen atom. For this compound, a secondary amine, abstraction can occur at two key locations:

N-H Abstraction : Abstraction of the hydrogen from the nitrogen atom generates a neutral aminyl radical. nih.govconsensus.appacs.org This intermediate can then undergo further reactions leading to ring-opened products in strained systems like cyclopropylamines.

α-C-H Abstraction : Abstraction of a hydrogen atom from the carbon adjacent (alpha) to the nitrogen—either the benzylic or the cyclobutylcarbinyl carbon—generates a carbon-centered radical. youtube.com This is the initial step in the most common oxidative pathway, N-dealkylation.

Oxidative N-dealkylation is a primary metabolic route for many secondary and tertiary amines. uomustansiriyah.edu.iqencyclopedia.pubnih.gov The process is initiated by the P450-catalyzed hydrogen abstraction from an α-carbon, as described above. The resulting carbon-centered radical rapidly recombines with the hydroxyl group bound to the heme iron, forming a carbinolamine intermediate. youtube.comuomustansiriyah.edu.iq

This carbinolamine is unstable and spontaneously decomposes, cleaving the C-N bond to yield a dealkylated amine and a carbonyl compound (an aldehyde or ketone). encyclopedia.pub For this compound, two dealkylation pathways are possible:

N-Debenzylation : Abstraction of the benzylic hydrogen leads to a carbinolamine at the benzylic position. This intermediate would break down to yield cyclobutylmethanamine and benzaldehyde .

N-De(cyclobutylmethyl)ation : Abstraction of a hydrogen from the cyclobutylcarbinyl carbon leads to a different carbinolamine, which would decompose to yield benzylamine and cyclobutanecarbaldehyde .

The preferred pathway often depends on factors like C-H bond dissociation energies and steric accessibility within the enzyme's active site. researchgate.net

Table 2: Key Intermediates and Products in the P450-Catalyzed Oxidation of Related Amines

| Substrate | Key Intermediate(s) | Major Products | Mechanistic Insight | Reference(s) |

| N-benzyl-N-cyclopropylamine | Aminyl radical, Carbon-centered radical | Cyclopropanone hydrate, 3-Hydroxypropionaldehyde, Benzaldehyde | Favors Hydrogen Abstraction over Single Electron Transfer. | nih.govconsensus.app |

| N-cyclobutyl benzylamines | Aminium radical | Ring expansion products (e.g., 2-phenyl-1-pyrroline), Nitrone | Interpreted as evidence for aminium radical intermediates. | researchgate.net |

| N,N-Dimethylanilines | Aminium radical cation | N-methylaniline, Formaldehyde | Used to study electronic effects (Hammett analysis) in N-demethylation. | nih.govtandfonline.com |

| General Secondary Amines | Carbinolamine | Dealkylated primary amine, Aldehyde/Ketone | General pathway for oxidative N-dealkylation. | uomustansiriyah.edu.iqencyclopedia.pub |

Rearrangement Reactions

While specific rearrangement reactions extensively documented for this compound are not prevalent in the literature, the chemical nature of N-benzyl amines allows for the postulation of potential rearrangement pathways under certain conditions. For instance, N-benzyl amines can be susceptible to rearrangements involving the benzylic group, particularly under thermal or catalytic stress.

One potential, albeit less common, rearrangement could be a Stevens or Sommelet-Hauser type rearrangement if a quaternary ammonium (B1175870) salt is formed as an intermediate. For this to occur, the nitrogen atom of this compound would first need to be quaternized, for example, by reaction with an alkyl halide. The resulting quaternary salt could then undergo rearrangement.

It is important to note that such rearrangements are not typically observed under standard synthetic or handling conditions for simple secondary amines like this compound and would require specific reagents and forcing conditions to occur.

Reductive Processes (e.g., Imine Reduction)

A primary and highly efficient method for the synthesis of this compound is through the reductive amination of cyclobutanecarboxaldehyde (B128957) with benzylamine. This process involves two key steps: the formation of an intermediate imine followed by its reduction.

The initial reaction between the aldehyde and the primary amine forms a hemiaminal intermediate, which then dehydrates to yield the corresponding N-benzylidenecyclobutylmethanamine (an imine). This equilibrium is often driven forward by the removal of water.

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or ethanol (B145695) solvent, room temperature. ias.ac.in | Readily available, inexpensive. | Can also reduce the starting aldehyde if not controlled properly. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane or dichloroethane solvent, room temperature. ucla.edu | Mild and selective for imines over aldehydes. | More expensive than NaBH₄. |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Methanol or ethanol solvent, hydrogen atmosphere, often at elevated pressure. nih.govgoogle.com | "Green" process with water as the only byproduct, high yielding. acs.org | Requires specialized equipment for handling hydrogen gas, potential for debenzylation. acs.orgnih.gov |

The mechanism of imine reduction by metal hydrides like NaBH₄ involves the nucleophilic transfer of a hydride ion (H⁻) to the electrophilic carbon atom of the imine double bond. The resulting nitrogen anion is then protonated by the solvent to give the final amine. In catalytic hydrogenation, both the imine and hydrogen are adsorbed onto the surface of the metal catalyst (e.g., palladium), where the hydrogen atoms are added across the double bond. nih.gov

Radical Chemistry in this compound Synthesis and Reactivity

The benzyl group in this compound can influence its reactivity through radical pathways. The benzylic C-H bond is relatively weak and can be a site for hydrogen atom abstraction, leading to the formation of a resonance-stabilized benzyl radical. khanacademy.org While not a primary pathway in its intended synthesis via reductive amination, the potential for radical-mediated side reactions exists under certain conditions, such as exposure to radical initiators or high temperatures.

For instance, in the presence of a strong oxidizing agent that can act as a radical initiator, such as the sulfate (B86663) radical anion (SO₄•⁻), N-benzyl amines can undergo oxidation at the benzylic position. nih.gov This process typically involves a hydrogen atom abstraction (HAT) from the benzylic carbon to form a stabilized α-amino radical, which can then be further oxidized to an imine. nih.gov

While direct radical-based synthesis of this compound is not a standard method, understanding the stability and reactivity of benzyl radicals is crucial for predicting potential degradation pathways or designing novel functionalization reactions. The stability of the benzyl radical is attributed to the delocalization of the unpaired electron into the aromatic ring. rsc.org

Computational Insights into Reaction Kinetics and Mechanisms

Computational chemistry provides valuable tools for understanding the intricate details of reaction mechanisms, including those involved in the synthesis of this compound. Density Functional Theory (DFT) calculations, for example, can be used to model the reaction pathway of reductive amination, elucidating the structures and energies of reactants, transition states, and intermediates. nih.gov

Studies on the reductive amination of aldehydes with amines have shown that the initial formation of the hemiaminal is typically a rapid and reversible step. The subsequent dehydration to the imine often represents the rate-determining step of the first phase of the reaction. Computational models can predict the activation barriers for these steps, providing insight into the reaction kinetics. nih.gov

Although specific computational studies on this compound are not widely reported, the principles derived from studies on analogous systems are directly applicable. For instance, the calculated transition state energies for the hydride attack on the imine carbon can inform on the selectivity of the reducing agent.

Spectroscopic and Chromatographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. mdpi.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed.

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For N-benzyl-1-cyclobutylmethanamine, the spectrum is expected to show distinct signals corresponding to the protons on the benzyl (B1604629) group, the cyclobutane (B1203170) ring, the methylene (B1212753) bridge, and the amine group.

The aromatic protons of the benzyl group typically appear as a multiplet in the downfield region (δ 7.2-7.4 ppm). The two benzylic protons (Ar-CH₂-N) would likely produce a singlet or a doublet around δ 3.8 ppm. The protons on the cyclobutane ring and the adjacent methylene group (N-CH₂-Cyclobutyl) would exhibit more complex multiplets in the upfield region of the spectrum. The single amine proton (NH) signal is often broad and its chemical shift can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet (m) | 5H |

| Benzylic (Ar-CH₂) | ~3.8 | Singlet (s) | 2H |

| Methylene (-N-CH₂-) | ~2.5 | Doublet (d) | 2H |

| Cyclobutyl Methine (-CH-) | 1.80 - 2.50 | Multiplet (m) | 1H |

| Cyclobutyl Methylene (-CH₂-) | 1.60 - 2.10 | Multiplet (m) | 6H |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups. wiley-vch.dechemicalbook.com

Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbons and to probe the carbon skeleton of a molecule. mdpi.comnih.gov Each unique carbon atom in this compound will give a distinct signal.

The aromatic carbons of the benzyl group will appear in the δ 127-140 ppm range. The benzylic carbon (Ar-CH₂) is expected around δ 54 ppm, while the methylene carbon attached to the cyclobutyl ring (N-CH₂-Cyclobutyl) would be found at a similar or slightly higher field. The carbons of the cyclobutane ring itself will produce signals in the upfield region, typically between δ 15 and 40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Quaternary (C) | ~140 |

| Aromatic Methine (CH) | 127 - 129 |

| Benzylic (Ar-CH₂) | ~54 |

| Methylene (-N-CH₂-) | ~52 |

| Cyclobutyl Methine (-CH-) | ~35 |

| Cyclobutyl Methylene (-CH₂-) | ~25 |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups. wiley-vch.dehmdb.cadrugbank.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of a compound. For this compound, the molecular formula is C₁₂H₁₇N. The calculated exact mass (monoisotopic mass) for the molecular ion [M]⁺ is 175.1361 Da. An experimentally determined HRMS value that matches this calculated mass to within a few parts per million (ppm) provides strong evidence for the compound's molecular formula. wiley-vch.dersc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scholarsresearchlibrary.com It is well-suited for the analysis of volatile and thermally stable compounds like this compound. jocpr.com In a typical GC-MS analysis, the compound is separated from other components in a mixture before entering the mass spectrometer. researchgate.net

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 175. Key fragmentation patterns would likely include the cleavage of the C-N bonds. A prominent peak at m/z 91, corresponding to the stable tropylium (B1234903) cation ([C₇H₇]⁺), is a characteristic fragment for benzyl-containing compounds. Another significant fragment would likely be observed from the loss of the benzyl group, resulting in an ion at m/z 84 ([C₅H₁₀N]⁺), or the loss of the cyclobutylmethyl group, resulting in an ion at m/z 106 ([C₇H₈N]⁺).

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-performance variant, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are used for the separation, identification, and quantification of compounds in complex mixtures. mdpi.com While GC-MS is suitable, LC-MS provides an alternative, especially for less volatile or thermally sensitive compounds.

For a basic amine like this compound, electrospray ionization (ESI) in positive ion mode would be an effective ionization technique. The compound would readily accept a proton to form the protonated molecule [M+H]⁺, which would be detected at m/z 176. This method is highly sensitive and can be used for quantitative analysis in various matrices. However, small, unfunctionalized molecules can sometimes be challenging to ionize effectively with ESI. chromforum.org Atmospheric pressure chemical ionization (APCI) could serve as an alternative ionization source if ESI proves inefficient. chromforum.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the secondary amine, the aromatic ring, and the aliphatic cyclobutane ring.

Based on data for structurally similar compounds like benzylamine (B48309) and N-methylbenzylamine, the following key vibrational modes can be anticipated nih.govnih.gov:

N-H Stretch: A moderate to weak absorption band is expected in the region of 3300-3500 cm⁻¹. This band arises from the stretching vibration of the nitrogen-hydrogen bond in the secondary amine. Its intensity and exact position can be influenced by hydrogen bonding.

C-H (Aromatic) Stretch: Sharp absorption bands typically appear just above 3000 cm⁻¹ (around 3030-3100 cm⁻¹), corresponding to the C-H stretching vibrations of the benzene (B151609) ring.

C-H (Aliphatic) Stretch: Strong absorption bands are expected just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹), resulting from the C-H stretching vibrations of the cyclobutane ring and the methylene groups.

C=C (Aromatic) Stretch: One or more medium to weak bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the benzene ring.

N-H Bend: A bending vibration for the N-H bond of the secondary amine is typically observed in the range of 1550-1650 cm⁻¹.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond is expected to produce a medium to weak absorption band in the 1020-1250 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H (Amine) | 3300-3500 | Stretching vibration |

| C-H (Aromatic) | 3030-3100 | Stretching vibration |

| C-H (Aliphatic) | 2850-2960 | Stretching vibration |

| C=C (Aromatic) | 1450-1600 | Stretching vibration |

| N-H (Amine) | 1550-1650 | Bending vibration |

| C-N | 1020-1250 | Stretching vibration |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the chromophore present, which is the benzyl group.

The benzene ring in the benzyl group is expected to give rise to two main absorption bands:

π → π* Transitions: A strong absorption band, often referred to as the E2-band, is anticipated around 200-220 nm. This corresponds to the promotion of an electron from a bonding π orbital to an antibonding π* orbital.

n → π* Transitions and Benzene Fine Structure: A weaker absorption band, known as the B-band, is expected in the region of 250-270 nm. This band often displays fine vibrational structure and is characteristic of the benzene ring. The presence of the amine group, a non-bonding electron pair on the nitrogen atom, may also lead to n → π* transitions, though these are often weak and can be obscured by the stronger π → π* absorptions.

The solvent used for analysis can influence the position and intensity of these absorption bands.

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

| Transition | Expected Wavelength (λmax) | Molar Absorptivity (ε) |

| π → π | ~210 nm | High |

| n → π / Benzene B-band | ~260 nm | Low to Moderate |

Advanced Chromatographic Methodologies

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, especially in complex matrices.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Method development would typically involve optimizing the stationary phase, mobile phase, and detection parameters.

Stationary Phase: A reversed-phase C18 or C8 column is a common starting point for the separation of benzylamine derivatives. These columns separate compounds based on their hydrophobicity. For more polar compounds or to achieve different selectivity, a phenyl-hexyl or a cyano-propyl column could be employed.

Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter as it affects the ionization state of the amine group and thus its retention on the column. Gradient elution, where the composition of the mobile phase is changed during the run, is often used to achieve optimal separation of complex mixtures.

Detection: Given the presence of the benzyl chromophore, UV detection at a wavelength corresponding to one of its absorption maxima (e.g., 210 nm or 254 nm) would be a suitable and sensitive detection method sielc.com.

Table 3: General Starting Conditions for HPLC Method Development

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

This compound possesses a chiral center at the carbon atom of the cyclobutane ring attached to the aminomethyl group. Therefore, it exists as a pair of enantiomers. The separation of these enantiomers is crucial in many applications and can be achieved using chiral chromatography.

There are two main approaches to chiral separation by HPLC:

Direct Separation using a Chiral Stationary Phase (CSP): This is the most common method. CSPs are designed to have stereospecific interactions with the enantiomers, leading to different retention times. For amine compounds, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type CSPs are often effective. The selection of the CSP and the mobile phase (often a mixture of hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol) is critical for achieving separation. The N-benzyl group can play a role in the chiral recognition process on certain CSPs nih.gov.

Indirect Separation after Derivatization: This method involves reacting the racemic mixture with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.

Derivatization can be employed not only for chiral separation but also to enhance the chromatographic properties and detectability of this compound, particularly for gas chromatography (GC) or when using detectors other than UV-Vis in HPLC.

Acylation: The secondary amine can be acylated using reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride. This converts the amine into an amide, which can improve peak shape and thermal stability for GC analysis.

Benzoylation: Reaction with benzoyl chloride can introduce another chromophore, potentially increasing the UV absorbance and thus the sensitivity of detection in HPLC scirp.org.

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) group, increasing the volatility of the compound for GC analysis.

These derivatization reactions must be carefully optimized to ensure complete and reproducible conversion to the desired derivative. scirp.org

Computational Chemistry and Theoretical Studies

Quantum Mechanical Calculations for Electronic Structure Analysis

Quantum mechanical (QM) calculations are essential for understanding the intrinsic electronic properties of N-benzyl-1-cyclobutylmethanamine. Techniques such as Density Functional Theory (DFT) are employed to model the electron distribution, which dictates the molecule's reactivity and physical characteristics.

Key parameters derived from QM calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. For this compound, the MEP would identify the electron-rich nitrogen atom as a likely site for interaction with electrophiles and the hydrophobic regions of the benzyl (B1604629) and cyclobutyl groups.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are utilized to study the time-dependent behavior of molecules, offering a view of their conformational dynamics and interactions with their environment. Research has employed MD simulations to model the behavior of this compound in solvent systems. codil.or.kr Specifically, the Desmond molecular dynamics program has been used to simulate processes such as the movement of salt from an aqueous phase to a solvent phase containing this compound. codil.or.kr

The accuracy of MD simulations is highly dependent on the quality of the force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. For a novel molecule like this compound, a suitable force field (e.g., OPLS, CHARMM, AMBER) must be selected and validated. This process involves ensuring that the parameters for bond lengths, angles, dihedrals, and non-bonded interactions accurately reproduce known experimental properties or results from high-level QM calculations. This validation is crucial for the reliability of the simulation results.

MD simulations provide detailed information on the conformational landscape of this compound. By simulating the molecule's movements over time, researchers can analyze the rotational freedom around its chemical bonds and the puckering of the cyclobutyl ring. This reveals the most stable and frequently adopted three-dimensional shapes of the molecule. Understanding these conformational preferences is vital for predicting how the molecule will interact with other molecules or biological targets.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts how a molecule, or ligand, fits into the binding site of a protein. This method is instrumental in structure-based drug design and in identifying potential biological targets for a compound. If this compound were to be investigated as a potential therapeutic agent, docking studies would be a critical first step to predict its binding orientation and affinity for various protein receptors.

After a docking simulation predicts the binding pose, scoring functions are used to calculate the binding energy, which estimates the strength of the ligand-protein interaction. A lower binding energy suggests a more stable and favorable interaction. To compare the binding efficiency of different molecules, metrics such as Ligand Efficiency (LE) are used. LE relates the binding energy to the size of the molecule (typically the number of heavy atoms), providing a measure of the "quality" of the binding.

Table 1: Key Metrics in Ligand-Protein Interaction Studies

| Metric | Description | Application to this compound |

|---|---|---|

| Binding Energy (ΔG) | The calculated free energy of binding between the ligand and its target protein. Negative values indicate favorable binding. | Would be used to predict the binding affinity of the compound to a specific protein target. |

| Ligand Efficiency (LE) | The binding energy divided by the number of non-hydrogen atoms in the ligand. | Would assess the binding potency relative to the size of the molecule, allowing for efficient comparison with other potential ligands. |

| Inhibition Constant (Ki) | An estimated measure of the concentration at which the ligand would inhibit protein function by 50%. | Would be derived from the binding energy to provide a theoretical prediction of the compound's inhibitory potency. |

Investigation of Non-Covalent Interactions

The stability of a ligand-protein complex is determined by a network of non-covalent interactions. Analyzing these interactions is key to understanding the basis of molecular recognition. The chemical structure of this compound allows it to participate in several types of important non-covalent interactions.

Hydrogen Bonds: The secondary amine (-NH-) group can act as both a hydrogen bond donor and acceptor, forming critical links with polar amino acid residues in a protein's binding site.

Hydrophobic Interactions: The nonpolar benzyl and cyclobutyl groups can interact favorably with hydrophobic pockets in a protein, driven by the displacement of water molecules.

π-Interactions: The aromatic benzyl ring can engage in π-π stacking with the side chains of aromatic amino acids like phenylalanine, tyrosine, and tryptophan, or in cation-π interactions with positively charged residues such as lysine (B10760008) and arginine.

Table 2: Potential Non-Covalent Interactions for this compound

| Interaction Type | Potential Functional Group(s) Involved | Potential Interacting Protein Residues |

|---|---|---|

| Hydrogen Bond | Secondary Amine (-NH-) | Aspartic Acid, Glutamic Acid, Serine, Threonine |

| Hydrophobic | Benzyl Group, Cyclobutyl Group | Alanine, Valine, Leucine, Isoleucine |

| π-π Stacking | Benzyl Group (Aromatic Ring) | Phenylalanine, Tyrosine, Tryptophan |

| Cation-π | Benzyl Group (Aromatic Ring) | Lysine, Arginine |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Alanine |

| Arginine |

| Aspartic Acid |

| Glutamic Acid |

| Isoleucine |

| Leucine |

| Lysine |

| Phenylalanine |

| Serine |

| Threonine |

| Tryptophan |

| Tyrosine |

Theoretical Studies on Molecular Reactivity and Stability

The reactivity and stability of a molecule can be predicted and rationalized using concepts from frontier molecular orbital (FMO) theory and other DFT-based reactivity descriptors. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to this analysis. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap generally implies higher kinetic stability and lower chemical reactivity. nih.gov

For this compound, the HOMO is likely to be localized on the nitrogen atom and the phenyl ring, representing the most probable sites for electrophilic attack. The LUMO would indicate the most probable sites for nucleophilic attack. Computational software can calculate the energies of these orbitals and generate various reactivity descriptors. researchgate.net

Studies on the stability of benzyl amine-based materials have shown that they can be susceptible to oxidative degradation at moderate temperatures, a process that can be investigated computationally by modeling reaction pathways. acs.org Furthermore, the relative reactivity of bonds, such as the C-N bond or C-H bonds on the cyclobutyl ring, can be assessed by calculating bond dissociation energies.

Table 3: Calculated Reactivity Descriptors for an Analogous Molecule (Benzylamine) (Note: This data is representative of typical values obtained for a simple amine from DFT calculations and serves as an illustration.)

| Parameter | Definition | Illustrative Value |

| E_HOMO | Energy of Highest Occupied Molecular Orbital | -5.8 eV |

| E_LUMO | Energy of Lowest Unoccupied Molecular Orbital | 0.5 eV |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | 6.3 eV |

| Ionization Potential (I) | -E_HOMO | 5.8 eV |

| Electron Affinity (A) | -E_LUMO | -0.5 eV |

| Global Hardness (η) | (I - A) / 2 | 3.15 eV |

| Chemical Potential (μ) | -(I + A) / 2 | -2.65 eV |

Integration of Artificial Intelligence in Computational Chemistry

For a molecule like this compound, AI could be applied in several ways.

Property Prediction: An ML model trained on a large chemical database could predict physical properties like solubility, boiling point, and partition coefficient, or more complex properties like its potential as an enzyme inhibitor, without the need for expensive quantum chemical calculations. lifechemicals.com

De Novo Design: Generative AI models can design novel molecular structures with specific desired properties. oncodesign-services.com By providing a set of target parameters (e.g., high binding affinity to a specific protein, low toxicity), a generative model could propose modifications to the this compound scaffold to optimize its function.

Accelerating Simulations: AI can enhance molecular dynamics simulations by learning from quantum mechanical data to create highly accurate force fields. This allows for longer and more complex simulations, providing deeper insights into molecular motion and interactions over time. patsnap.com

Research Applications and Functional Roles Beyond Direct Therapeutic Contexts

Role as Synthetic Building Blocks in Organic Synthesis

The chemical architecture of N-benzyl-1-cyclobutylmethanamine provides a versatile foundation for the construction of more elaborate molecules. The secondary amine is a key functional group that can readily undergo various chemical transformations, while the N-benzyl group can serve as a removable protecting group. This combination allows for its use as a strategic building block in multi-step organic synthesis.

This compound serves as an excellent precursor for creating more complex amine structures. The nitrogen atom can be subjected to alkylation or arylation to generate tertiary amines. For instance, general methodologies for the synthesis of tertiary benzylamines often involve the reaction of secondary amines with various electrophiles. organic-chemistry.org The N-benzyl group is particularly useful as it can be cleaved under hydrogenolysis conditions, revealing a primary or secondary amine for further functionalization. This strategic deprotection is a common tactic in the synthesis of complex natural products and pharmaceuticals.

Furthermore, derivatives of N-benzyl amines are employed in sophisticated chemical reactions. For example, N-benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine acts as a convenient precursor to non-stabilized azomethine ylides. enamine.net These reactive intermediates undergo [3+2] or [3+3] cycloaddition reactions to construct a variety of functionalized nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry. enamine.net Similarly, N-benzylhydroxylamine has been utilized as a "C1N1 synthon" in cyclization reactions to build substituted imidazole (B134444) rings. rsc.org These examples highlight how the core N-benzyl amine structure is a key component for assembling intricate molecular frameworks.

The N-benzyl amine moiety is integral to synthetic strategies aimed at producing a wide array of chemical scaffolds. A notable example is the concept of "scaffold hopping," where the core structure of a molecule is transformed into a different, yet functionally related, scaffold. Research has shown that an N-benzyl-3,4,5-trimethoxyaniline scaffold can be converted into 5,6,7-trimethoxyflavan derivatives through a four-step linear synthesis. nih.gov

In other research, phenolic benzylamine (B48309) derivatives have been used to construct 2-aryltetrahydroquinolines via an intramolecular cyclization/coupling reaction. nih.gov The synthesis of chiral tertiary dibenzylamines has also been achieved through methods like the Barton decarboxylation, starting from precursors that can be derived from N-benzyl amides. mdpi.com These transformations demonstrate the utility of the N-benzyl amine unit not just as a simple amine source, but as a crucial element in the strategic assembly of complex heterocyclic and carbocyclic systems.

Modulation of Biological Systems at a Molecular Level

Beyond its role in synthesis, the N-benzyl amine structural motif is found in molecules designed to interact with and probe biological systems. While direct studies on this compound are limited, research on analogous compounds provides significant insight into its potential for modulating enzymes and cellular pathways.

The N-benzyl group is a recognized feature in the design of cholinesterase inhibitors, which are important in the study of neurodegenerative diseases. A series of N-benzyl piperidine (B6355638) derivatives were synthesized and evaluated for their ability to inhibit both histone deacetylase (HDAC) and acetylcholinesterase (AChE). nih.gov Among the tested compounds, some exhibited potent dual-enzyme inhibition, with IC₅₀ values for AChE in the low micromolar range. nih.gov

Similarly, researchers have explored 2-benzylbenzofuran derivatives as selective inhibitors of butyrylcholinesterase (BChE). nih.gov By modifying the substitution pattern on the benzofuran (B130515) and benzyl (B1604629) rings, compounds with significant inhibitory activity were identified. The most potent compound in one study, 5-bromo-2-(4-hydroxybenzyl)benzofuran, showed an IC₅₀ value of 2.93 µM for BChE. nih.gov These studies underscore the potential of N-benzyl-containing scaffolds to serve as ligands for cholinesterases, providing tools for studying their function and role in disease.

| Compound Class | Target Enzyme | Key Compound Example | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| N-Benzyl Piperidine Derivatives | Acetylcholinesterase (AChE) | Compound d10 | 3.22 µM | nih.gov |

| 2-Benzylbenzofuran Derivatives | Butyrylcholinesterase (BChE) | 5-bromo-2-(4-hydroxybenzyl)benzofuran | 2.93 µM | nih.gov |

Structurally related N-benzyl amines have been shown to modulate critical cellular signaling pathways. A study on N-benzyl-N-methyldecan-1-amine (BMDA), a molecule with a similar N-benzyl amine core, demonstrated significant anti-inflammatory activity. nih.govfrontiersin.org BMDA was found to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β in LPS-stimulated THP-1 cells. nih.govnih.govresearchgate.net Mechanistically, it was shown to block key inflammatory signaling pathways, including the JNK, p38 MAPK, and NF-κB pathways. nih.govfrontiersin.org

In the context of cancer research, compounds derived from an N-benzyl aniline (B41778) scaffold have been shown to affect cell cycle regulation. nih.gov A 5,6,7-trimethoxyflavan derivative, developed through scaffold hopping, induced cell cycle arrest at the G₂/M phase in lung cancer cells. nih.gov This compound was also found to modulate the Hippo signaling pathway, a critical regulator of cell proliferation and apoptosis, by decreasing YAP and increasing LATS1 levels. nih.gov These findings illustrate how molecules containing the N-benzyl motif can be used as chemical probes to investigate and influence complex cellular processes like inflammation and cell division.

| Compound/Analog | Cellular Pathway | Key Effect | Reference |

|---|---|---|---|

| N-benzyl-N-methyldecan-1-amine (BMDA) | JNK/p38 MAPK/NF-κB Signaling | Inhibition of inflammatory cytokine production (TNF-α, IL-1β) | nih.govfrontiersin.org |

| 5,6,7-Trimethoxyflavan Derivative | Cell Cycle / Hippo Signaling | G₂/M phase arrest; modulation of YAP and LATS1 | nih.gov |

The structural components of this compound are also relevant in the study of polyamine biosynthesis, a critical pathway for cell growth and proliferation. Research into inhibitors of L-ornithine decarboxylase (ODC), the rate-limiting enzyme in this pathway, has explored various analogs of ornithine. In one such study, an α-benzyl substituted analog of ornithine was synthesized and evaluated as a competitive inhibitor of ODC. nih.gov Although this specific benzyl analog was found to be less potent than other alkyl-substituted versions, its synthesis and testing demonstrate the exploration of the benzyl motif in designing enzyme inhibitors for the polyamine pathway. nih.gov This line of inquiry is crucial for developing tools to study the biological roles of polyamines in health and disease.

Applications in Material Science and Advanced Materials Development

The unique structural characteristics of this compound, combining a flexible cyclobutyl group with a benzyl moiety, have led to its investigation in specific areas of material and process development.

Current scientific literature does not prominently feature this compound in the development of novel materials with unique electronic properties. While the broader class of benzylamines and related nitrogen-containing compounds are of interest in materials science for their potential electronic and optical properties, specific research detailing the application of this compound in this area is not available. A related compound, N-benzyl-1-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)cyclopentanamine, has been synthesized and studied for its quantum theoretical properties, but this does not directly implicate this compound in similar applications. codil.or.kr

The functionalization of biopolymers to create advanced materials for various applications, including as carriers, is a significant field of study. The introduction of benzyl groups to natural polymers like chitosan (B1678972) has been shown to modify their properties, such as solubility and crystallinity. For example, the synthesis of N-benzyl N-methyl chitosan results in a derivative with significantly increased solubility in water and across a wider pH range compared to unmodified chitosan. koreascience.kr This alteration of properties is attributed to the inclusion of hydrophobic benzyl groups, which reduces intermolecular hydrogen bonding and increases the polarization of the polymer's functional groups. koreascience.kr

While these examples establish the principle of using benzylamines to functionalize biopolymers, there is no specific research in the reviewed literature that documents the use of this compound for the functionalization of chitosan or other biopolymers. However, in a broader context, this compound has been investigated as a component in a novel desalination technology. In studies exploring solvent extraction for desalination, this compound (abbreviated as BCBMA) was listed among various amine-based non-aqueous solvents. koreascience.kr The aim of this technology is to find solvents with variable water solubility at different temperatures to efficiently extract fresh water from saline sources. The table below includes data for this compound from a report on this technology. koreascience.kr

| Compound Name | Abbreviation | Log Kow | Water Solubility Change (%) | Boiling Point (°C) |

|---|---|---|---|---|

| This compound | BCBMA | 3.31 | 0.8746 | 28.1 |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for N-benzyl-1-cyclobutylmethanamine, and what analytical methods confirm its purity?

- Synthesis : A common method involves reductive amination using cyclobutylmethylamine and benzaldehyde in the presence of a reducing agent (e.g., sodium borohydride or zinc dust in acidic media). Alternative approaches include alkylation of benzylamine with cyclobutylmethyl halides under basic conditions .

- Purity Confirmation :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify structural integrity (e.g., characteristic signals for benzyl protons at δ 7.2–7.4 ppm and cyclobutyl protons at δ 1.5–2.5 ppm) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 175.28 (FW: C₁₂H₁₇N) to confirm molecular weight .

- Infrared (IR) Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C-N stretch) .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation via oxidation or hydrolysis .

- Safety : Use gloves and eye protection (risk code R34/R35: causes burns). Avoid inhalation (S22/S24/25) and ensure proper ventilation .

Q. What solvent systems are optimal for chromatographic purification of this compound?

- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–30% EA) for effective separation of byproducts .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (60:40) at 1 mL/min flow rate for high-purity isolation .

Advanced Research Questions

Q. How can computational modeling predict the conformational stability of this compound?

- Methods :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze cyclobutane ring strain and benzyl group orientation .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water or DMSO) to assess stability under physiological conditions .

Q. What mechanistic insights explain contradictory yields in reductive amination reactions?

- Key Variables :

- pH Control : Excess acetic acid (pH 4–5) improves imine intermediate formation but may promote side reactions (e.g., over-reduction) .

- Catalyst Choice : Zinc dust vs. sodium borohydride—zinc offers higher selectivity but slower kinetics, leading to yield discrepancies .

Q. How does the compound’s stereoelectronic profile influence its potential as a chiral auxiliary?

- Analysis :

- The cyclobutyl group introduces steric hindrance, favoring specific enantiomers in asymmetric synthesis.

- Chiral HPLC : Use a Chiralpak IA column with n-hexane/isopropanol (90:10) to resolve enantiomers .

- Applications : Demonstrated in synthesizing pyrrole derivatives via multi-component reactions .

Q. What strategies resolve contradictions in spectroscopic data for novel derivatives?

- Multi-Technique Validation :

- Combine 2D-NMR (COSY, HSQC) to assign ambiguous proton environments .

- X-ray Crystallography : Resolve structural ambiguities (e.g., cyclobutane ring puckering) .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.